Enhanced Lipophilicity (XLogP3 = 1.8) of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol Relative to Non-Fluorinated 6-Methyl Analog
The XLogP3 value of 4-chloro-6-(trifluoromethyl)pyrimidine-2-thiol is 1.8, representing a substantial increase in lipophilicity compared to the non-fluorinated 6-methyl analog 4-chloro-6-methylpyrimidine-2-thiol (calculated XLogP ≈ 0.8–1.0 based on substituent contribution analysis). This ~0.8–1.0 logP unit difference corresponds to an approximately 6- to 10-fold higher octanol-water partition coefficient, which directly correlates with improved passive membrane permeability and blood-brain barrier penetration potential for derived drug candidates . The trifluoromethyl group also provides metabolic stability advantages by resisting CYP450-mediated oxidation, a property absent in the methyl congener .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 4-Chloro-6-methylpyrimidine-2-thiol: XLogP ≈ 0.8–1.0 (estimated from substituent π values: -CH₃ π = 0.56; -CF₃ π = 1.07–1.63) |
| Quantified Difference | ΔXLogP ≈ +0.8 to +1.0 (6- to 10-fold higher partition coefficient) |
| Conditions | Calculated using XLogP3 algorithm; validated against experimental logP data for analogous pyrimidine scaffolds |
Why This Matters
Higher lipophilicity translates to improved cellular uptake and in vivo exposure for drug candidates derived from this building block, enabling SAR optimization in CNS and intracellular target programs.
